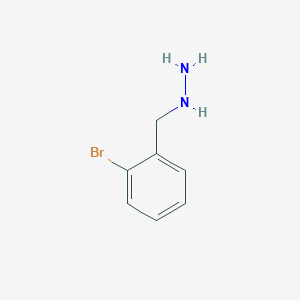

(2-Bromobenzyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-7-4-2-1-3-6(7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOLTPDWHLBTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588257 | |

| Record name | [(2-Bromophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-27-3 | |

| Record name | [(2-Bromophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2-Bromophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2-Bromobenzyl)hydrazine chemical properties

An In-depth Technical Guide to (2-Bromobenzyl)hydrazine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted hydrazine derivative that has emerged as a significant and versatile building block in modern organic synthesis and medicinal chemistry. Characterized by a brominated phenyl ring attached to a methylhydrazine moiety, this compound offers two distinct points of reactivity: the nucleophilic hydrazine group and the reactive carbon-bromine bond on the aromatic ring. This dual functionality makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds.[1][2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the core chemical properties, synthetic methodologies, reactivity profile, and key applications of this compound, with a focus on the underlying principles that guide its use in a laboratory setting.

Physicochemical and Spectroscopic Profile

A foundational understanding of a reagent begins with its fundamental physical and spectroscopic characteristics.

Core Chemical Properties

The essential identification and physical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 51421-27-3 | [1] |

| IUPAC Name | (2-bromophenyl)methylhydrazine | [1] |

| Molecular Formula | C₇H₉BrN₂ | [1] |

| Molecular Weight | 201.06 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C(=C1)CNN)Br | [1] |

| InChI Key | OHOLTPDWHLBTJD-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Spectroscopic Signature

The structural features of this compound give rise to a predictable spectroscopic profile, which is critical for reaction monitoring and product characterization.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydrazine protons. The aromatic protons (4H) would appear in the δ 7.0-7.6 ppm region, with splitting patterns dictated by their ortho, meta, and para relationships. The benzylic protons (-CH₂-) would likely present as a singlet around δ 3.8-4.2 ppm. The hydrazine protons (-NHNH₂) are exchangeable and may appear as broad singlets.

-

¹³C NMR Spectroscopy : The carbon spectrum will display signals for the six aromatic carbons, with the carbon atom bonded to the bromine (C-Br) appearing at a characteristic downfield shift. An additional signal for the benzylic methylene carbon (-CH₂) is expected in the aliphatic region.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by N-H stretching vibrations from the hydrazine group in the 3200-3400 cm⁻¹ region. C-H stretches for the aromatic and aliphatic portions would also be visible.

-

Mass Spectrometry (MS) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Synthesis and Preparation

The synthesis of this compound is not commonly detailed in basic organic chemistry literature; however, a prevalent method for analogous arylhydrazines involves a two-step process starting from the corresponding aniline derivative.[1][4]

Synthetic Protocol: Diazotization and Reduction

This pathway leverages the conversion of an amino group into a diazonium salt, which is then reduced to the target hydrazine.

Step 1: Diazotization of 2-Bromoaniline 2-Bromoaniline is treated with a solution of sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C).[4] This reaction converts the primary amine into a diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

Step 2: Reduction of the Diazonium Salt The resulting diazonium salt solution is then treated with a reducing agent. A common choice for this transformation is zinc powder in hydrochloric acid.[1][4] The zinc reduces the diazonium group to a hydrazine, yielding this compound, which is often isolated as its hydrochloride salt.[4]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its hydrazine and bromobenzyl moieties.

Reactions of the Hydrazine Group

The hydrazine functional group is a potent nucleophile and a cornerstone for building nitrogen-containing heterocycles.[2][5]

A hallmark reaction of hydrazines is their condensation with carbonyl compounds to form hydrazones.[1][6] This reaction proceeds via nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration.

Experimental Protocol: General Hydrazone Formation

-

Dissolve the aldehyde or ketone in a suitable solvent, such as ethanol or methanol.

-

Add an equimolar amount of this compound. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated.

-

The resulting hydrazone often precipitates from the solution upon cooling or can be isolated after solvent removal and purification.

Caption: General mechanism for hydrazone formation.

The hydrazones formed from this compound can be subjected to Wolff-Kishner reduction conditions (strong base, high temperature) to reduce the original carbonyl group to a methylene group (-CH₂-).[7][8][9] This two-step sequence provides a powerful method for deoxygenation under basic conditions, complementing the acid-catalyzed Clemmensen reduction. The formation of highly stable nitrogen gas is the thermodynamic driving force for the final elimination step.[8]

Hydrazines are indispensable for synthesizing a vast array of heterocyclic compounds.[2][5] this compound is particularly useful for creating fused ring systems relevant to pharmaceuticals.

Example: Synthesis of Benzodiazepine Derivatives The intramolecular coupling of molecules derived from this compound can lead to the formation of benzodiazepine skeletons.[10][11][12] For instance, reacting this compound with appropriate precursors can initiate a sequence of cyclization reactions to form 1,3-benzodiazepin-2-ones or related structures, which are privileged scaffolds in medicinal chemistry, often targeting the central nervous system.[10][12]

Reactions of the Bromobenzyl Moiety

The C-Br bond on the aromatic ring offers a handle for carbon-carbon and carbon-heteroatom bond formation, typically through metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: The bromine atom can be replaced by various alkyl or aryl groups by reacting it with a boronic acid in the presence of a palladium catalyst and a base.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the bromobenzyl moiety with an amine, again using a palladium catalyst.

-

Nucleophilic Aromatic Substitution (SₙAr): While less common for non-activated aryl bromides, under certain conditions (e.g., high temperature, strong nucleophiles, or copper catalysis), the bromine can be displaced by nucleophiles.

Applications in Drug Discovery

The unique structure of this compound makes it a valuable starting material in drug discovery programs.[1][13]

-

Scaffold for Bioactive Molecules: It serves as a key intermediate in the synthesis of compounds targeting various diseases. The hydrazine group can act as a pharmacophore, forming critical hydrogen bonds with enzyme active sites.[1][13]

-

Influence on Pharmacokinetics: The bromine atom can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. It also provides a site for late-stage functionalization to optimize a drug candidate's properties.[1]

-

Synthesis of CNS-Active Agents: As mentioned, it is instrumental in building benzodiazepine and other heterocyclic frameworks that are known to possess anticonvulsant, anxiolytic, and sedative properties.[10][14]

Safety and Handling

This compound, like many hydrazine derivatives, requires careful handling due to its potential toxicity.

-

Hazards: Hydrazines are often toxic and may be irritating to the skin, eyes, and respiratory system.[1] Some are considered potential carcinogens. The compound is harmful if swallowed and may cause an allergic skin reaction.

-

Handling Precautions:

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][16]

Conclusion

This compound is a potent synthetic intermediate whose value lies in its dual reactivity. The nucleophilic hydrazine moiety is a gateway to hydrazone formation and the synthesis of nitrogen-rich heterocycles, while the brominated aromatic ring provides a versatile handle for cross-coupling reactions. This combination allows for the streamlined construction of complex molecules, making it a highly relevant tool for researchers in organic synthesis and professionals in the field of drug development. A thorough understanding of its properties, reactivity, and safety protocols is essential for leveraging its full synthetic potential.

References

- Smolecule. (n.d.). This compound.

- Smolecule. (n.d.). (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride.

- MilliporeSigma. (2025).

- ChemicalBook. (2022). 2-BROMO-BENZYL-HYDRAZINE - Safety Data Sheet.

- Google Patents. (n.d.). CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride.

- Fisher Scientific. (2009).

- Sigma-Aldrich. (n.d.). 2-Bromophenylhydrazine 98 50709-33-6.

- PubChem. (n.d.). 2-Bromobenzohydrazide.

- BLD Pharm. (n.d.). 51421-27-3|this compound.

- Elgemeie, G. H., & Abd-El-Aal, F. A. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1889-1921.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Fisher Scientific. (2025).

- ResearchGate. (n.d.). 161415 PDFs | Review articles in HETEROCYCLIC COMPOUNDS.

- ChemicalBook. (n.d.). 4-BROMO-BENZYL-HYDRAZINE(45811-94-7) 1H NMR spectrum.

- Combi-Blocks, Inc. (2023).

- Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).

- ResearchGate. (2010). New Synthetic Methodology for Construction of the 1,3,4,5-Tetrahydro-2H-1,3-benzodiazepin-2-one Skeleton.

- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.

- Alfa Chemistry. (n.d.). CAS 51421-27-3 2-Bromo-benzyl-hydrazine.

- ACG Publications. (2008).

- ResearchGate. (2025). Reaction of α-bromocarboxylic acids with hydrazine and dimethylhydrazine.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- ChemicalBook. (n.d.). 2-Bromobenzyl bromide(3433-80-5) 1H NMR spectrum.

- Benchchem. (2025). A Comparative Study of 1,2-Bis(4-bromobenzoyl)

- Benchchem. (n.d.). Application Notes and Protocols: Benzaldehyde, 4-bromo-, hydrazone in the Synthesis of Heterocyclic Compounds.

- Sigma-Aldrich. (n.d.). 1-(2-bromobenzyl)-1-ethyl hydrazine research.

- Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.

- Chemistry LibreTexts. (2020). 19.10: Nucleophilic Addition of Hydrazine (Wolff-Kishner Reaction).

- Lumen Learning. (n.d.). 21.6. Wolff-Kishner reduction | Organic Chemistry II.

- MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][1][4][15]triazepines and Their Biological Activity: Recent Advances and New Approaches.

- bioRxiv. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes.

- ChemistryViews. (2024). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones.

- Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.

- YouTube. (2019). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4.

- Material Science Research India. (n.d.).

- SCIEDUCATUS. (2019). ALDEHYDES AND KETONES REACTION.

- PubMed Central (PMC). (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity.

- University of Colorado Boulder. (n.d.). Spectroscopy Problems - Organic Chemistry.

- ChemicalBook. (n.d.). 2-Bromobenzyl alcohol(18982-54-2) 13C NMR spectrum.

Sources

- 1. Buy this compound | 51421-27-3 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 21.6. Wolff-Kishner reduction | Organic Chemistry II [courses.lumenlearning.com]

- 9. scieducatus.wordpress.com [scieducatus.wordpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews [chemistryviews.org]

- 13. biorxiv.org [biorxiv.org]

- 14. acgpubs.org [acgpubs.org]

- 15. fishersci.com [fishersci.com]

- 16. combi-blocks.com [combi-blocks.com]

A Technical Guide to the Synthesis of (2-Bromobenzyl)hydrazine via Reductive Amination

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromobenzyl)hydrazine is a valuable substituted hydrazine derivative widely employed as a key building block in the synthesis of pharmaceuticals and other bioactive molecules. Its structural motif is integral to various heterocyclic compounds with potential therapeutic applications. This guide provides a comprehensive, in-depth overview of a reliable and scalable method for its synthesis: the two-step reductive amination of 2-bromobenzaldehyde. We will explore the underlying chemical principles, detail a field-proven experimental protocol, discuss critical safety considerations, and outline standard analytical techniques for product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Mechanistic Overview and Strategy

The conversion of an aldehyde to a substituted hydrazine is most commonly achieved through a two-step sequence known as reductive amination.[1][2][3] This strategy involves:

-

Hydrazone Formation: The initial step is the condensation reaction between the carbonyl group of 2-bromobenzaldehyde and hydrazine. Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is typically followed by dehydration to yield the corresponding 2-bromobenzaldehyde hydrazone intermediate.[4][5][6] This reaction is often catalyzed by a small amount of acid to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[4]

-

Reduction of the Hydrazone: The C=N double bond of the intermediate hydrazone is then selectively reduced to a C-N single bond to yield the final product, this compound. This reduction is accomplished using a suitable reducing agent, such as sodium borohydride (NaBH₄).[7][8]

The overall synthetic transformation is depicted below.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Design: Reagent and Condition Selection

The success of this synthesis hinges on the appropriate selection of reagents and reaction conditions. Each choice is governed by principles of reactivity, selectivity, and safety.

Hydrazine Source: Hydrazine is commercially available in anhydrous form or as hydrazine hydrate (a solution of hydrazine in water). For most laboratory-scale syntheses, hydrazine hydrate is strongly preferred.[9]

-

Causality: Anhydrous hydrazine is highly volatile, pyrophoric, and explosive. Hydrazine hydrate is significantly less hazardous and easier to handle, although it remains acutely toxic and requires stringent safety measures.[9][10] The presence of water does not typically impede hydrazone formation.

Reducing Agent: While several reagents can reduce a C=N bond, sodium borohydride (NaBH₄) is an excellent choice for this transformation.[7][11]

-

Expertise & Causality: NaBH₄ is a mild and selective reducing agent.[8] It readily reduces aldehydes, ketones, and imines (or hydrazones) but is generally unreactive towards more robust functional groups like esters, amides, or the aromatic bromine atom present in our substrate.[7][8][11] This chemoselectivity prevents unwanted side reactions. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are not necessary and would be more hazardous to handle, reacting violently with the protic solvent (ethanol/methanol) and water from the hydrazine hydrate.[11]

Solvent System: A protic solvent like ethanol or methanol is ideal for this reaction sequence.

-

Causality: These solvents effectively dissolve the aldehyde starting material and the hydrazine hydrate. Furthermore, they are compatible with sodium borohydride. While NaBH₄ does react slowly with alcohols, the rate is sufficiently slow to allow the desired reduction of the hydrazone to proceed to completion.[7]

Detailed Experimental Protocol

This protocol is provided for informational purposes on a representative 10 mmol scale. All operations must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Bromobenzaldehyde | 185.02 | 1.85 g | 10.0 |

| Hydrazine Hydrate (~64% H₂NNH₂) | 50.06 (hydrate) | ~0.80 mL | ~11.0 (1.1 eq) |

| Sodium Borohydride (NaBH₄) | 37.83 | 0.57 g | 15.0 (1.5 eq) |

| Ethanol (absolute) | - | 50 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated NaCl solution | - | As needed | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - |

Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure:

-

Hydrazone Formation:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol).

-

Add 30 mL of absolute ethanol and stir until the aldehyde has completely dissolved.

-

To this solution, add hydrazine hydrate (~0.80 mL, ~11.0 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1 hour. Formation of the hydrazone may be observed as a slight color change or the formation of a fine precipitate.

-

-

Reduction of the Hydrazone:

-

After 1 hour, place the flask in an ice-water bath and cool the mixture to 0-5 °C.

-

Once cooled, begin adding sodium borohydride (0.57 g, 15.0 mmol) in small portions over 15-20 minutes.

-

Causality: Portion-wise addition is critical to control the exothermic reaction and the rate of hydrogen gas evolution that occurs as the borohydride reacts with the solvent.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reduction is complete.

-

-

Work-up and Isolation:

-

Cool the reaction mixture again in an ice bath. Cautiously add 20 mL of deionized water dropwise to quench any remaining sodium borohydride.

-

Remove the ethanol from the mixture using a rotary evaporator.

-

Transfer the remaining aqueous slurry to a separatory funnel. Extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash with a saturated sodium chloride (brine) solution (1 x 25 mL) to aid in the removal of water.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound, likely as an oil.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography if necessary. A solvent system such as ethyl acetate/hexanes is a common starting point for elution.

-

Product Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.[12]

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Disappearance of the aldehyde proton signal (~10 ppm) from the starting material. Appearance of new signals corresponding to the benzylic -CH₂- group (typically a singlet around 4.0-4.5 ppm) and the -NHNH₂ protons (broad signals that are D₂O exchangeable). The aromatic protons will appear in the typical 7.0-7.6 ppm region. |

| ¹³C NMR | Disappearance of the carbonyl carbon signal (~190 ppm). Appearance of a new signal for the benzylic carbon (~50-60 ppm). |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the mass of the product (C₇H₉BrN₂). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed for the molecular ion peak and any fragments containing bromine. |

| FT-IR | Disappearance of the strong C=O stretch (~1700 cm⁻¹) from the aldehyde. Appearance of N-H stretching bands (typically broad, in the 3200-3400 cm⁻¹ region). |

Critical Safety and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable due to the hazardous nature of the reagents involved.[10]

-

Hydrazine Hydrate: This substance is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[9][10][13] All handling must be performed exclusively within a certified chemical fume hood.[10][13] Mandatory PPE includes chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.[9][10][13]

-

Sodium Borohydride: NaBH₄ is a flammable solid that reacts with water, acids, and protic solvents to produce flammable hydrogen gas.[7] Additions should be controlled to manage gas evolution, and it must be stored away from moisture and acids.

-

2-Bromobenzaldehyde: This compound is an irritant. Avoid contact with skin and eyes.

-

Waste Disposal: All waste containing hydrazine must be collected in a designated, labeled hazardous waste container. Never mix hydrazine waste with oxidizing agents, as this can lead to a violent reaction.[14]

Conclusion

The reductive amination of 2-bromobenzaldehyde using hydrazine hydrate and sodium borohydride is an effective and reliable method for synthesizing this compound. The procedure's success relies on a solid understanding of the reaction mechanism, careful selection of reagents to ensure chemoselectivity, and an unwavering commitment to safety protocols, particularly when handling hydrazine hydrate. The detailed protocol and characterization guidelines presented here serve as a robust foundation for researchers in the field of medicinal chemistry and drug development.

References

- Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. OrgoSolver.

- Wolff Kishner reduction mechanism. BYJU'S.

- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts.

- Wolff-Kishner Reduction. Organic Chemistry Tutor.

- Video: Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction. JoVE.

- Practical Hydrazine Hydrate Safety. Reddit.

- Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety.

- Hydrazine. UC Santa Barbara - Environmental Health & Safety.

- Preparation method of 2-bromophenylhydrazine hydrochloride. Google Patents (CN103387514A).

- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.

- Method for preparing 2-bromobenzene-formaldehyde-condensed hydrazino-sulfo-benzyl formate-Schiff base zinc complex. Google Patents (CN102911192B).

- Synthesis,Characterization and Mutagenic Evaluation of Novel Bromobenzaldehyde Derivatives of α-Benzilmonoxime Hydrazone. Banaras Hindu University.

- Reducing reagents for organic chemistry NaBH4, LiAlH4 etc. Slideshare.

- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal.

- Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. PubMed Central (PMC).

- NaBH4 Reduction Mechanism (Organic Chemistry). YouTube.

- Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.

- Reductions using NaBH4, LiAlH4. Chemistry LibreTexts.

- Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry.

- ¹H-NMR of 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole. ResearchGate.

- p-BROMOBENZALDEHYDE. Organic Syntheses Procedure.

- Efficient Ruthenium(II)-Catalyzed Direct Reductive Amination of Aldehydes under Mild Conditions Using Hydrosilane as the Reductant. Organic Chemistry Portal.

- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

- Identification of novel hydrazine metabolites by 15N-NMR. PubMed.

- Proton NMR spectroscopic studies on the metabolism and biochemical effects of hydrazine in vivo. PubMed.

Sources

- 1. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 2. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. orgosolver.com [orgosolver.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reducing reagents for organic chemistry NaBH4, LiAlH4 etc.. | PDF [slideshare.net]

- 9. ehs.ucsb.edu [ehs.ucsb.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ehs.unm.edu [ehs.unm.edu]

- 14. reddit.com [reddit.com]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to (2-Bromobenzyl)hydrazine (CAS 51421-27-3)

This compound, identified by CAS Number 51421-27-3, is a substituted benzylhydrazine that has emerged as a significant and versatile intermediate in modern organic synthesis.[1] Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and a synthetically adaptable 2-bromophenyl group, makes it a valuable precursor for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in the synthesis of heterocyclic compounds and its potential in medicinal chemistry and drug discovery programs.[1][2] The strategic placement of the bromine atom ortho to the hydrazinomethyl group offers unique opportunities for intramolecular reactions and late-stage functionalization, positioning this reagent as a key tool for creating novel chemical entities.

Core Physicochemical Properties and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in research and development.

Key Properties Summary

The essential physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 51421-27-3 | [3][4][5] |

| Molecular Formula | C₇H₉BrN₂ | [1][4] |

| Molecular Weight | 201.07 g/mol | [1][4] |

| IUPAC Name | [(2-bromophenyl)methyl]hydrazine | [3] |

| Canonical SMILES | NNCC1=CC=CC=C1Br | [3][5] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Store in freezer (-20°C), under inert atmosphere, away from light. | [5] |

Spectroscopic Characterization

While specific spectra are proprietary to manufacturers, the structural features of this compound allow for a confident prediction of its spectroscopic signatures, which are crucial for reaction monitoring and quality control.[6][7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show distinct signals corresponding to the aromatic protons (a complex multiplet pattern in the ~7.0-7.6 ppm region), a singlet for the benzylic methylene (-CH₂-) protons around 4.0 ppm, and broad, exchangeable signals for the hydrazine (-NHNH₂) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would display six unique signals in the aromatic region (~120-140 ppm), including the carbon bearing the bromine atom (C-Br), and a signal for the benzylic carbon (-CH₂) in the aliphatic region (~50-60 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Key expected peaks include N-H stretching (broad, ~3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2950 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and a C-Br stretching vibration in the fingerprint region (<1000 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum is particularly informative due to the presence of bromine. It will show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Synthesis Methodologies: Pathways to a Key Intermediate

Several viable synthetic routes exist for the preparation of this compound. The choice of method often depends on the availability of starting materials, scale, and desired purity. The most direct and widely applicable method involves the nucleophilic substitution of a benzyl halide with hydrazine.

Sources

Foundational Overview: Introducing (2-Bromobenzyl)hydrazine

An In-Depth Technical Guide to the Molecular Structure and Utility of (2-Bromobenzyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of this compound, a versatile chemical intermediate. We will delve into its core molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, this document will explore its synthesis, key reactive principles, and its strategic application in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.

This compound is an organic compound featuring a benzyl group substituted with a bromine atom at the ortho (position 2) and linked to a hydrazine functional group.[1] Its unique architecture, combining a reactive hydrazine moiety with a functionalized aromatic ring, makes it a valuable building block in organic synthesis. The interplay between the nucleophilic hydrazine and the modifiable bromophenyl group allows for the construction of diverse and complex molecular scaffolds.

The strategic placement of the bromine atom influences the molecule's electronic properties and provides a handle for further chemical transformations, such as cross-coupling reactions. The hydrazine group is a potent nucleophile and a precursor to various nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.[1] Consequently, this compound serves as a key intermediate in the synthesis of novel pharmaceuticals and potential agrochemicals.[1]

Molecular Architecture and Physicochemical Profile

The structure of this compound, with the chemical formula C₇H₉BrN₂, brings together two key functional domains: the 2-bromobenzyl electrophilic/modifiable unit and the hydrazine nucleophilic unit.

-

The 2-Bromobenzyl Group: The bromine atom, being an electron-withdrawing group, influences the electron density of the aromatic ring. Its position at the ortho- position creates steric influence that can direct the outcome of subsequent reactions. This halogen atom is a key site for nucleophilic substitution or, more commonly, for transition-metal-catalyzed cross-coupling reactions.

-

The Hydrazine Moiety (-NH-NH₂): This group is characterized by two adjacent nitrogen atoms, making it a strong nucleophile. It readily participates in condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable hydrazones.[1] This reactivity is fundamental to its role in building larger molecular frameworks. The N-H protons are also acidic enough to be removed by a suitable base, further enhancing its nucleophilicity.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 51421-27-3 | [1][2][3] |

| IUPAC Name | [(2-bromophenyl)methyl]hydrazine | [1][2] |

| Molecular Formula | C₇H₉BrN₂ | [1][3] |

| Molecular Weight | 201.06 g/mol | [1][3] |

| Canonical SMILES | C1=CC=C(C(=C1)CNN)Br | [1][3] |

| InChI Key | OHOLTPDWHLBTJD-UHFFFAOYSA-N | [1][2][3] |

| LogP | 1.683 | [2] |

| Hydrogen Bond Donors | 2 | [2][3] |

| Hydrogen Bond Acceptors | 2 | [2][3] |

Spectroscopic Characterization: Elucidating the Structure

While specific spectral data for this exact compound is not publicly aggregated, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

Aromatic Protons (Ar-H): Four protons on the benzene ring would appear in the range of δ 7.0-7.6 ppm. Due to the ortho-bromo substitution, these protons would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling.

-

Methylene Protons (-CH₂-): The two protons of the methylene bridge connecting the phenyl ring and the hydrazine group would likely appear as a singlet around δ 4.0-4.5 ppm.

-

Hydrazine Protons (-NHNH₂): The three protons on the hydrazine moiety would appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary, but they are typically found in the δ 3.5-5.0 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.[4]

-

N-H Stretching: The hydrazine group will exhibit characteristic stretching vibrations in the 3200-3500 cm⁻¹ region. Primary amines and hydrazines typically show two bands in this area.[5]

-

C-H Stretching (Aromatic): Aromatic C-H stretches are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).[6]

-

C-H Stretching (Aliphatic): The methylene (-CH₂) group will show C-H stretching bands in the 2850-2960 cm⁻¹ range.[6]

-

C=C Stretching (Aromatic): Benzene ring vibrations will result in one or more sharp bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: The carbon-bromine bond stretch typically appears in the fingerprint region, often between 500-600 cm⁻¹, though it can be weak and less diagnostic.

Mass Spectrometry

Mass spectrometry is particularly useful for confirming the elemental composition.

-

Molecular Ion Peak: The mass spectrum would show a characteristic molecular ion peak (M⁺).

-

Isotopic Pattern: A crucial diagnostic feature would be the presence of a second peak at M+2 with nearly the same intensity as the M⁺ peak. This is the signature isotopic pattern for a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Derivatization with reagents like p-tolualdehyde can be used for enhanced detection and quantification in complex matrices.[7][8]

Synthesis and Chemical Reactivity

This compound is not a naturally occurring compound and must be synthesized. Its reactivity is dominated by the nucleophilic character of the hydrazine group and the potential for substitution at the brominated ring.

Representative Synthesis Protocol

A common and effective method for synthesizing arylhydrazines involves the diazotization of an aniline followed by reduction.[1] This multi-step process is a cornerstone of amine and hydrazine chemistry.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Diazotization: 2-Bromoaniline is dissolved in concentrated hydrochloric acid and cooled to between 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while vigorously stirring, maintaining the low temperature. This reaction converts the primary amine into a diazonium salt intermediate.[9] The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Reduction: The resulting diazonium salt solution is then treated with a reducing agent. A common choice is zinc powder in hydrochloric acid.[9] This reduces the diazonium group (-N₂⁺) to the hydrazine moiety (-NHNH₂). The reaction progress is often monitored until the solution becomes colorless.

-

Work-up and Isolation: The reaction mixture is basified (e.g., with NaOH) to a pH of around 10 to precipitate the crude product.[9] The crude solid can be collected by filtration and purified, often by recrystallization, to yield the pure this compound. Conversion to the hydrochloride salt is common for improved stability and handling.

Core Reactivity

The utility of this compound stems from its predictable and versatile reactivity.

Caption: Role of this compound as a scaffold in drug discovery.

This strategic approach allows medicinal chemists to rapidly generate libraries of related compounds for structure-activity relationship (SAR) studies, optimizing for target engagement and drug-like properties. The ability to modify two distinct points of the molecule—the hydrazine and the aryl bromide—provides immense synthetic flexibility.

Safety and Handling

As with all hydrazine derivatives, this compound must be handled with appropriate care. Hydrazines as a class are known to be toxic and can cause irritation to the skin, eyes, and respiratory system. [1]Some are also suspected carcinogens. [1]Therefore, all manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

References

- Preparation method of 2-bromophenylhydrazine hydrochloride.

- Infrared Spectroscopy. University of Colorado Boulder. [Link]

- Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. National Institutes of Health (NIH). [Link]

- Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

- Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition. Royal Society of Chemistry. [Link]

- Infrared Spectroscopy.

- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde.

- Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed. [Link]

Sources

- 1. Buy this compound | 51421-27-3 [smolecule.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CN103387514A - Preparation method of 2-bromophenylhydrazine hydrochloride - Google Patents [patents.google.com]

(2-Bromobenzyl)hydrazine: A Keystone Precursor for Heterocyclic Scaffolds in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (2-Bromobenzyl)hydrazine

This compound has emerged as a valuable and versatile precursor in the field of organic synthesis, particularly for the construction of nitrogen-containing heterocyclic compounds. Its unique structural arrangement, featuring a reactive hydrazine moiety tethered to a benzyl group substituted with a bromine atom at the ortho position, provides a powerful platform for a variety of cyclization strategies. The bromine atom serves as a convenient handle for intramolecular C-N bond formation, a key step in the assembly of fused ring systems. This guide offers an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on its utility in the synthesis of medicinally relevant heterocyclic scaffolds such as indazoles and pyridazinones. For professionals in drug discovery and development, understanding the synthetic potential of this precursor is paramount for the rational design and efficient synthesis of novel therapeutic agents.[1]

Physicochemical Properties and Safe Handling

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is essential for its effective and safe utilization in the laboratory.

| Property | Value | Source |

| CAS Number | 51421-27-3 | [2][3] |

| Molecular Formula | C₇H₉BrN₂ | [3] |

| Molecular Weight | 201.06 g/mol | [3] |

| Physical State | Not available | [4] |

| Boiling Point | Not available | [4] |

| Melting Point | Not available | [4] |

| Solubility | Not available | [4] |

| Purity | Typically >95% | [2] |

Safety and Handling Precautions:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Hydrazine derivatives are often toxic and may be irritants to the skin, eyes, and respiratory system.[1] Some hydrazines are also suspected carcinogens.[1] Always consult the Safety Data Sheet (SDS) before use for detailed hazard information and emergency procedures.[4]

Synthetic Pathways to this compound

The accessibility of this compound is a key factor in its widespread use. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.

One common approach involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate in an acidic medium.[1] An alternative and widely used method is the diazotization of 2-bromoaniline, followed by reduction with a suitable reducing agent such as zinc powder in hydrochloric acid, to yield the corresponding hydrazine.[1]

Applications in Heterocyclic Synthesis

The strategic placement of the bromo and hydrazine functionalities in this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic systems through intramolecular cyclization reactions.

Synthesis of 2-Aryl-2H-indazoles via Palladium-Catalyzed Intramolecular Amination

A significant application of this compound is in the synthesis of 2-aryl-2H-indazoles, a class of compounds with diverse pharmacological activities.[5][6] The synthesis involves an initial N-arylation of this compound to form an N-aryl-N-(o-bromobenzyl)hydrazine intermediate. This intermediate then undergoes a palladium-catalyzed intramolecular C-N bond formation to afford the indazole ring system.[5][6]

Reaction Workflow:

Caption: Synthesis of 2-Aryl-2H-indazoles from this compound.

Mechanism of Palladium-Catalyzed Intramolecular Amination:

The mechanism of the palladium-catalyzed intramolecular amination is believed to proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. The Pd(0) catalyst first undergoes oxidative addition to the C-Br bond of the N-aryl-N-(o-bromobenzyl)hydrazine. Subsequent intramolecular coordination of the hydrazine nitrogen to the palladium center, followed by reductive elimination, forms the new C-N bond and regenerates the Pd(0) catalyst.

Detailed Experimental Protocol for the Synthesis of 2-Aryl-2H-indazoles:

The following protocol is adapted from the work of Song and Yee, which describes a robust method for this transformation.[5][6]

-

Preparation of N-aryl-N-(o-bromobenzyl)hydrazine: To a solution of this compound in a suitable solvent (e.g., toluene), add the desired aryl halide and a base (e.g., sodium tert-butoxide). The reaction is typically stirred at room temperature or with gentle heating until completion.

-

Palladium-Catalyzed Intramolecular Amination: To a solution of the purified N-aryl-N-(o-bromobenzyl)hydrazine in anhydrous toluene are added palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene, dppf), and a base (e.g., sodium tert-butoxide).[5][6]

-

The reaction mixture is heated in a sealed tube at a specified temperature (e.g., 90 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water. The organic layer is dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.

Synthesis of Pyridazinones

This would involve the reaction of this compound with a suitable 1,4-dicarbonyl compound, such as a γ-ketoacid or a γ-ketoester, under acidic or basic conditions to facilitate the cyclocondensation reaction.

General Reaction Scheme:

Caption: General synthesis of Pyridazinone derivatives.

Plausible Experimental Protocol for the Synthesis of a Pyridazinone Derivative:

-

To a solution of a γ-ketoacid or γ-ketoester in a suitable solvent (e.g., ethanol or acetic acid), add this compound.

-

The reaction mixture is heated to reflux for several hours, with the progress of the reaction monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting residue is then purified, typically by recrystallization or column chromatography, to yield the desired pyridazinone derivative.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its ability to serve as a precursor for a diverse range of heterocyclic compounds, particularly indazoles and potentially pyridazinones, underscores its importance in medicinal chemistry and drug discovery. The palladium-catalyzed intramolecular amination of its N-aryl derivatives provides an efficient and general route to 2-aryl-2H-indazoles, a scaffold of significant therapeutic interest.

Future research in this area is likely to focus on the development of new catalytic systems for the cyclization of this compound derivatives, potentially employing more sustainable and cost-effective metals. Furthermore, the exploration of novel reaction partners for this compound will undoubtedly lead to the discovery of new heterocyclic systems with unique biological properties. As the demand for novel and effective therapeutic agents continues to grow, the strategic application of versatile precursors like this compound will remain a cornerstone of modern drug development.

References

- Song, J. J.; Yee, N. K. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Org. Lett.2000, 2 (4), 519–521. [Link]

- A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

- Alijaar, N.; Al-Noaimi, M.; Conrad, H.; Beifuss, U. Direct Formation of 2-Substituted 2H-Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines. J. Org. Chem.2021, 86 (2), 1408–1418. [Link]

- Direct Formation of 2-Substituted 2 H -Indazoles by a Pd-Catalyzed Reaction between 2-Halobenzyl Halides and Arylhydrazines.

- Indazole synthesis. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

- synthesis of 2-aryl-2h-indazoles via copper(i)-catalyzed intramolecular amin. ElectronicsAndBooks. Accessed January 11, 2026. [Link]

- Asif, M. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Int. J. Chem. Tech. Res.2010, 2 (2), 1114-1122. [Link]

- Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles. PubMed. Accessed January 11, 2026. [Link]

- A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Accessed January 11, 2026. [Link]

- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Accessed January 11, 2026. [Link]

- New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine.

- Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University. Accessed January 11, 2026. [Link]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules2018, 23 (11), 2783. [Link]

- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.

- Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules2012, 17 (10), 11989–12000. [Link]

- Physical and Chemical Properties of Hydrazines. In: Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (US); 1997. [Link]

- Hartwig, J. F. Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett1997, 1997 (4), 329-340. [Link]

- Supporting Information for. The Royal Society of Chemistry. Accessed January 11, 2026. [Link]

- Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and...

- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Int. J. Mol. Sci.2023, 24 (22), 16301. [Link]

- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Tetrahedron2000, 56 (32), 5875-5881. [Link]

- Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. J. Org. Chem.2021, 86 (11), 7657–7671. [Link]

- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar. Accessed January 11, 2026. [Link]

- Cyclocondensation versus Cyclocondensation Plus Dehydroxylation During the Reaction of Flavones and Hydrazine.

- Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents Mediated by Palladium/Imidazolium Salt Systems. Organic Chemistry Portal. Accessed January 11, 2026. [Link]

- Hydrazine Derivatives of β-Dicarbonyl Compounds, Part I. Studies on Some Benzoylacetaldehyde Aroylhydrazones.

- Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. ACS Figshare. Accessed January 11, 2026. [Link]

- Palladium‐Catalyzed Amination of Aryl Mesylates. Scilit. Accessed January 11, 2026. [Link]

- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Accessed January 11, 2026. [Link]

- utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES. Accessed January 11, 2026. [Link]

- The Use of Hydrazine-Based Derivatization Reagents for Improved Sensitivity and Detection of Carbonyl Containing Compounds Using MALDI-MSI. PubMed. Accessed January 11, 2026. [Link]

Sources

- 1. 2H-Indazole synthesis [organic-chemistry.org]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Buy this compound | 51421-27-3 [smolecule.com]

- 4. 2-BROMO-BENZYL-HYDRAZINE - Safety Data Sheet [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]

- 7. sphinxsai.com [sphinxsai.com]

- 8. iglobaljournal.com [iglobaljournal.com]

An In-depth Technical Guide to the Discovery and First Synthesis of (2-Bromobenzyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromobenzyl)hydrazine is a substituted benzylhydrazine that holds significance as a versatile intermediate in synthetic organic chemistry and drug discovery. Its structural motifs, a reactive hydrazine group coupled with a sterically influential ortho-brominated benzyl moiety, make it a valuable building block for the synthesis of a wide range of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of the historical context of its discovery, detailed methodologies for its first and subsequent syntheses, and insights into its chemical properties and potential applications.

Historical Context: The Dawn of Hydrazine Chemistry

The story of this compound is intrinsically linked to the discovery and development of hydrazine chemistry in the 19th century. While the parent compound, hydrazine (N₂H₄), was first isolated by the Dutch chemist Lobry de Bruyn in 1895, it was the pioneering work of German chemist Emil Fischer that truly unlocked the synthetic potential of hydrazine derivatives. In 1875, Fischer reported the synthesis of phenylhydrazine by the reduction of a benzenediazonium salt. This discovery was monumental, not only for its immediate application in the characterization of sugars but also for laying the foundational principles for the synthesis of a vast array of substituted hydrazines.

The subsequent decades saw an expansion of these methods to include a variety of substituted aromatic and aliphatic hydrazines. The development of synthetic routes to benzylhydrazines, in particular, was driven by the burgeoning field of medicinal chemistry, where the hydrazine moiety was recognized as a key pharmacophore in a number of biologically active compounds.

The First Synthesis of Substituted Benzylhydrazines: A Post-War Pursuit

While the precise first synthesis of this compound is not prominently documented as a landmark discovery in early chemical literature, its preparation falls within the broader exploration of substituted benzylhydrazines for pharmaceutical applications in the mid-20th century. A notable early and detailed account of the synthesis of a range of substituted benzylhydrazines was published in the Journal of Medicinal Chemistry in 1971 by D. E. Butler and his colleagues.[1] Their work, focused on the development of central nervous system agents, provides a robust and well-documented methodology that is representative of the first deliberate syntheses of such compounds.

The primary methods for the synthesis of this compound that emerged from this era of chemical exploration can be broadly categorized into two main approaches: the reaction of a carbonyl compound with hydrazine and the diazotization of an aniline derivative.

Synthetic Methodologies

Synthesis from 2-Bromobenzaldehyde

This is a direct and widely employed method for the preparation of this compound. The synthesis proceeds in two key stages: the formation of a hydrazone intermediate followed by its reduction.

Step 1: Formation of 2-Bromobenzaldehyde Hydrazone

The initial step involves the condensation reaction between 2-bromobenzaldehyde and hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration to yield the stable 2-bromobenzaldehyde hydrazone.

Step 2: Reduction of the Hydrazone

The hydrazone is then reduced to the corresponding hydrazine. This can be achieved using various reducing agents, with catalytic hydrogenation being a common and effective method.

Experimental Protocol: Synthesis of this compound from 2-Bromobenzaldehyde

Materials:

-

2-Bromobenzaldehyde

-

Hydrazine hydrate (80% solution)

-

Methanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromobenzaldehyde (1 equivalent) in methanol.

-

Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude 2-bromobenzaldehyde hydrazone. This intermediate can be purified by recrystallization or used directly in the next step.

-

-

Catalytic Hydrogenation:

-

The crude 2-bromobenzaldehyde hydrazone is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C (typically 1-5 mol%) is carefully added to the solution under an inert atmosphere.

-

The vessel is then connected to a hydrogen source and purged several times to replace the inert atmosphere with hydrogen.

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the uptake of hydrogen ceases.

-

Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to afford this compound.

-

Causality Behind Experimental Choices:

-

Excess Hydrazine Hydrate: A slight excess of hydrazine hydrate is used to ensure the complete conversion of the aldehyde to the hydrazone.

-

Methanol as Solvent: Methanol is a good solvent for both the reactants and the intermediate hydrazone, facilitating a homogeneous reaction.

-

Palladium on Carbon Catalyst: Pd/C is a highly efficient and widely used catalyst for the hydrogenation of C=N double bonds. It offers good activity and selectivity under mild conditions.

-

Inert Atmosphere: The use of an inert atmosphere during the addition of the catalyst is a safety precaution to prevent any potential ignition of the palladium catalyst in the presence of flammable solvents and air.

Synthesis via Diazotization of 2-Bromoaniline

An alternative and classical approach to the synthesis of arylhydrazines and their derivatives is through the diazotization of the corresponding aniline, followed by reduction.

Step 1: Diazotization of 2-Bromoaniline

2-Bromoaniline is treated with a cold solution of sodium nitrite in the presence of a strong mineral acid, typically hydrochloric acid, to form the corresponding diazonium salt. The reaction is carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Step 2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to the hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid. The resulting hydrazine is typically isolated as its hydrochloride salt.

Experimental Protocol: Synthesis of this compound Hydrochloride via Diazotization

Materials:

-

2-Bromoaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Stannous Chloride (SnCl₂)

-

Sodium Hydroxide

-

Diethyl Ether

Procedure:

-

Diazotization:

-

Dissolve 2-bromoaniline (1 equivalent) in concentrated hydrochloric acid, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride (2-3 equivalents) in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, continue stirring for 1-2 hours at low temperature.

-

The resulting precipitate of this compound hydrochloride is collected by filtration, washed with a small amount of cold water, and dried.

-

-

Liberation of the Free Base (Optional):

-

To obtain the free base, the hydrochloride salt is treated with a strong base, such as a concentrated solution of sodium hydroxide, until the solution is alkaline.

-

The liberated this compound is then extracted with a suitable organic solvent, such as diethyl ether.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the free hydrazine.

-

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is highly exothermic, and the resulting diazonium salts are unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and ensure a good yield.

-

Stannous Chloride as Reducing Agent: Stannous chloride is a classical and effective reducing agent for the conversion of diazonium salts to hydrazines.

-

Acidic Conditions: The entire process is carried out under strongly acidic conditions to stabilize the diazonium salt and facilitate the reduction.

Data Presentation

| Property | This compound |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.07 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Boiling Point | Not readily available; likely decomposes upon heating |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane) |

| CAS Number | 51421-27-3 |

Visualization of Synthetic Workflows

Synthesis from 2-Bromobenzaldehyde

Caption: Workflow for the synthesis of this compound from 2-bromobenzaldehyde.

Synthesis via Diazotization

Caption: Workflow for the synthesis of this compound via diazotization of 2-bromoaniline.

Conclusion

This compound, a compound born from the rich history of hydrazine chemistry, remains a valuable tool for synthetic chemists. While the identity of its very first synthesizer may be lost to the annals of chemical history, the methodologies for its preparation are well-established and robust. The two primary routes, from 2-bromobenzaldehyde and via the diazotization of 2-bromoaniline, offer reliable and scalable methods for accessing this important synthetic intermediate. Understanding the causality behind the experimental choices in these protocols is key to achieving high yields and purity, ensuring the successful application of this compound in the synthesis of novel compounds for research and drug development.

References

- Butler, D. E., Alexander, S. M., McLean, J. W., & Strand, L. B. (1971). Synthesis of 1-methyl-1-(substituted benzyl)hydrazines. Journal of Medicinal Chemistry, 14(11), 1052–1054. [Link]

Sources

Spectroscopic data (NMR, IR, MS) of (2-Bromobenzyl)hydrazine

An In-Depth Technical Guide to the Spectroscopic Characterization of (2-Bromobenzyl)hydrazine

Introduction

This compound is a substituted hydrazine derivative with the chemical formula C₇H₉BrN₂ and a molecular weight of approximately 201.06 g/mol .[1] As a bifunctional molecule containing a reactive hydrazine moiety and a synthetically versatile brominated aromatic ring, it serves as a valuable intermediate in organic synthesis and medicinal chemistry.[1] Its applications include the synthesis of novel pharmaceutical compounds and the development of new materials.[1]

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the synthesis, purification, and detailed spectroscopic characterization of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the expected data but the causal reasoning behind the experimental choices and data interpretation. The objective is to equip researchers, scientists, and drug development professionals with a self-validating system for confirming the identity and purity of this important chemical building block.

Synthesis and Purification: The Foundation of Accurate Analysis

The integrity of any spectroscopic data is fundamentally dependent on the purity of the sample. Therefore, a robust and reproducible synthetic protocol is the critical first step. Several synthetic routes to this compound exist, often starting from either 2-bromoaniline or 2-bromobenzaldehyde.[1][2] The method detailed below involves the reaction of 2-bromobenzaldehyde with hydrazine hydrate, a common and effective method for forming hydrazones followed by a reduction or direct formation.

Experimental Protocol: Synthesis via 2-Bromobenzaldehyde

-

Rationale: This method is chosen for its procedural simplicity and the relatively mild conditions required. The initial reaction forms the hydrazone, which can be isolated or, in some protocols, reduced in situ.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzaldehyde (1 equivalent) dissolved in ethanol (10 mL per gram of aldehyde).

-

Hydrazine Addition: While stirring, slowly add hydrazine hydrate (80% solution, 2-3 equivalents) to the ethanolic solution at room temperature. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1) to observe the disappearance of the starting aldehyde spot.

-

Workup and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then taken up in a suitable solvent like dichloromethane and washed with water to remove excess hydrazine hydrate.

-

Purification: The crude product is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is evaporated. The final product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a complete picture of the molecular framework.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, their relative numbers, and their connectivity.

Predicted ¹H NMR Data: The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for the protons in this compound. These predictions are based on established chemical shift values for similar structural motifs.[3]

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Aromatic (4H) | 7.10 - 7.60 | Multiplet (m) | 4H | The protons on the brominated benzene ring will appear as a complex multiplet due to their distinct electronic environments and spin-spin coupling. |

| Benzylic (CH₂) | ~3.90 | Singlet (s) | 2H | These protons are adjacent to the aromatic ring and the hydrazine nitrogen, appearing as a sharp singlet. |

| Hydrazine (-NH-) | Variable (broad) | Singlet (s, br) | 1H | This proton is labile; its chemical shift is solvent-dependent and the peak is often broad. Disappears upon D₂O exchange. |

| Hydrazine (-NH₂) | Variable (broad) | Singlet (s, br) | 2H | These protons are also labile and will exhibit a broad, solvent-dependent signal that disappears upon D₂O exchange. |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Causality: DMSO-d₆ is often preferred for compounds with labile protons (like N-H) as it can slow down the exchange rate, resulting in sharper peaks compared to CDCl₃.

-

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Acquire a standard proton spectrum over a range of 0-10 ppm.

-

D₂O Exchange: To confirm the identity of the N-H protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the -NH and -NH₂ protons will disappear or significantly diminish.

¹³C NMR (Carbon NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Predicted ¹³C NMR Data: Based on the structure, seven distinct carbon signals are expected. Predictions are based on standard values for substituted benzenes.[4]

| Carbon Atom | Predicted δ (ppm) | Notes |

| C-Br (Aromatic) | ~123 | The carbon directly attached to the bromine atom is deshielded. |

| C-CH₂ (Aromatic) | ~138 | The quaternary carbon attached to the benzyl group. |

| Aromatic CH (x4) | 127 - 133 | Four distinct signals are expected for the remaining aromatic carbons. |

| Benzylic CH₂ | ~55 | The aliphatic carbon of the benzyl group. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Characteristic IR Absorptions: The following table summarizes the expected absorption bands for this compound.[5]

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Hydrazine) | Stretch | 3350 - 3250 | Medium, often two bands |

| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium to Weak |

| C-H (Aliphatic CH₂) | Stretch | 3000 - 2850 | Medium |

| C=C (Aromatic Ring) | Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |

| C-N | Stretch | 1350 - 1000 | Medium |

| C-Br | Stretch | ~650 | Strong |

Experimental Protocol: ATR-IR Spectrum Acquisition

-

Background Scan: Ensure the crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): The most critical feature will be the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed with two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (M⁺) and one for the ⁸¹Br isotope (M+2). For C₇H₉⁷⁹BrN₂, the expected m/z is ~200, and for C₇H₉⁸¹BrN₂, it is ~202.

-

Key Fragmentation Pathways: The primary fragmentation is expected to be the cleavage of the benzylic C-N bond, which is relatively weak. This would lead to the formation of a stable 2-bromotropylium ion.

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation of this compound in EI-MS.

Integrated Spectroscopic Analysis Workflow

Workflow for Structural Verification

Caption: Integrated workflow for the verification of this compound.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when a systematic and multi-technique approach is employed. The combination of NMR for detailed structural mapping, IR for functional group identification, and MS for molecular weight confirmation provides a robust and reliable method for verifying the identity and purity of this versatile synthetic intermediate. This guide provides the expected spectral data and the underlying experimental rationale, empowering researchers to confidently synthesize and validate this compound for their applications in drug discovery and materials science.

References

- Smolecule. (n.d.). This compound | 51421-27-3.

- The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry.

- ResearchGate. (2025). Synthesis, spectroscopic characterizations and cytotoxic activities of some novel 1,2-bis-(tetrasubstituted-benzylidene) hydrazine analogues.

- ResearchGate. (n.d.). Figure S15. 1 H-NMR of 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole....

- Patsnap. (n.d.). Preparation method for 2-bromophenylhydrazine - Eureka.